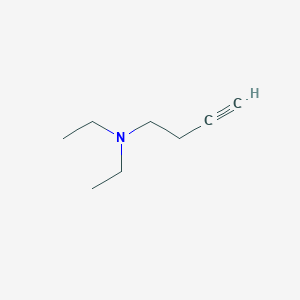

(But-3-yn-1-yl)diethylamine

Descripción general

Descripción

(But-3-yn-1-yl)diethylamine, also known as BDEA, is a colorless, volatile liquid with a sharp, unpleasant odor. It is a member of the alkylamines family and is used extensively in scientific research applications. It is a versatile compound with a wide range of applications in various fields, including organic synthesis, analytical chemistry, and biochemistry. It can be used as a reagent for a variety of reactions, and it has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it has been used as a reagent for the synthesis of various compounds, including polymers, agrochemicals, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics of Disulfiram Metabolites

Disulfiram's metabolism involves degradation into diethylamine and carbon disulfide among other products, highlighting the role of diethylamine-related compounds in metabolic pathways. This process involves complex interactions with enzymes and has implications for therapeutic effectiveness and liver function Johansson, 1992.

Postharvest Fruit and Vegetable Quality

Studies on ethylene action inhibition in postharvest fruit and vegetables mention the importance of chemical treatments to enhance quality and shelf-life. Compounds such as diethylamine derivatives could potentially play a role in these processes by participating in or being analogs for inhibitory substances Martínez-Romero et al., 2007.

Ethylene Dimerization and Alphabutol Technology

The production of Butene-1 through ethylene dimerization, where Alphabutol technology is employed, underscores the importance of ethylene and its derivatives in industrial chemical processes. This showcases the potential application of related compounds in optimizing production processes and addressing operational challenges Alenezi et al., 2019.

Environmental and Toxicological Studies of Amines

Research on amines and amine-related compounds in environmental and toxicological contexts provides insights into their sources, fate, and effects in aquatic environments. This highlights the broader environmental implications and health considerations of chemicals related to "(But-3-yn-1-yl)diethylamine" and its derivatives Poste et al., 2014.

Mecanismo De Acción

Mode of Action

. This suggests that it may interact with its targets through covalent bonding.

Biochemical Pathways

The compound’s potential to participate in ‘click’ reactions suggests that it could be involved in a wide range of biochemical processes .

Result of Action

The molecular and cellular effects of (But-3-yn-1-yl)diethylamine’s action are currently unknown . More research is needed to elucidate these effects.

Propiedades

IUPAC Name |

N,N-diethylbut-3-yn-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h1H,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSBVEHGUHCRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(But-3-yn-1-yl)diethylamine | |

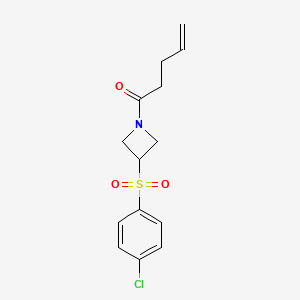

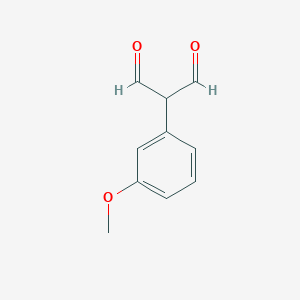

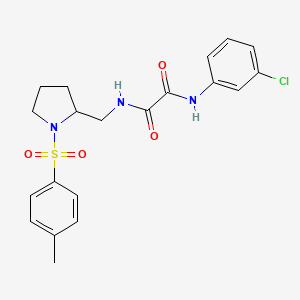

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2474067.png)

![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2474068.png)

![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2474070.png)

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2474071.png)

![N-(benzo[b]thiophen-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2474076.png)

![N-(4-acetylphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474078.png)

![5-(Benzenesulfonylmethyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2474082.png)

![5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2474084.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2474087.png)